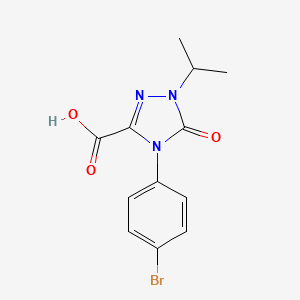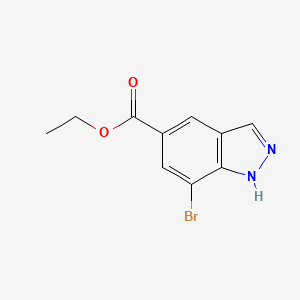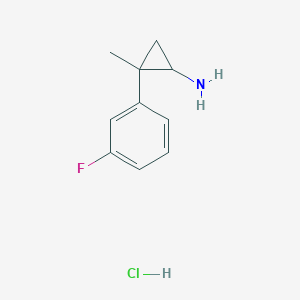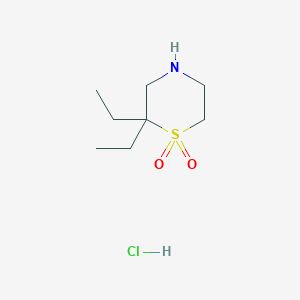
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride
Overview
Description
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride, also known as DT-13, is a synthetic compound that has shown promising results in various scientific research studies. It belongs to the class of thiomorpholines, which are heterocyclic compounds containing a sulfur atom and a morpholine ring. DT-13 has been found to exhibit a wide range of biological activities, making it an attractive molecule for further investigation.
Mechanism of Action
The exact mechanism of action of 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the expression of various genes involved in cell proliferation, apoptosis, and inflammation. This compound has also been found to inhibit the activity of certain enzymes such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to increase the levels of reactive oxygen species (ROS) in cancer cells, leading to apoptosis. This compound has also been shown to inhibit the migration and invasion of cancer cells by downregulating the expression of certain proteins involved in these processes. In animal models, this compound has been found to reduce inflammation and oxidative stress, leading to improvements in various disease conditions.
Advantages and Limitations for Lab Experiments
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has several advantages for laboratory experiments. It is a relatively stable compound that can be easily synthesized and purified. Its wide range of biological activities makes it a versatile molecule for investigating various disease conditions. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its toxicity and potential side effects.
Future Directions
There are several future directions for research on 2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride. One area of interest is its potential as a cancer therapy. Further studies are needed to investigate its efficacy in various cancer types and to determine the optimal dosage and administration route. Another area of interest is its potential as an anti-inflammatory agent. This compound has shown promising results in animal models of various inflammatory diseases, and more research is needed to determine its safety and efficacy in humans. Additionally, the exact mechanisms of action of this compound need to be further elucidated to fully understand its potential therapeutic applications.
Scientific Research Applications
2,2-Diethyl-1lambda6-thiomorpholine-1,1-dione hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer, antiviral, and anti-inflammatory activities. In one study, this compound was shown to inhibit the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. Another study demonstrated its ability to inhibit the replication of hepatitis B virus in vitro. This compound has also been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis.
Properties
IUPAC Name |
2,2-diethyl-1,4-thiazinane 1,1-dioxide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2S.ClH/c1-3-8(4-2)7-9-5-6-12(8,10)11;/h9H,3-7H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTGOUPPXZWOHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CNCCS1(=O)=O)CC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1803583-01-8 | |
| Record name | Thiomorpholine, 2,2-diethyl-, 1,1-dioxide, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803583-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-Tert-butylphenyl)methyl]propanedioic acid](/img/structure/B1448345.png)


![5-Azaspiro[2.5]octane hydrochloride](/img/structure/B1448351.png)
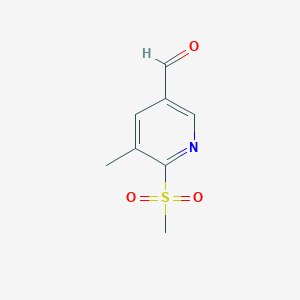
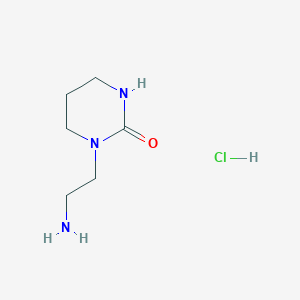
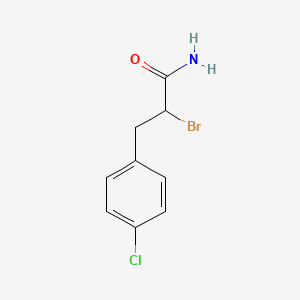
![2-Chloro-7-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B1448358.png)

![5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate](/img/structure/B1448361.png)
